molecular formula C14H12F3N3O B3931243 N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B3931243
M. Wt: 295.26 g/mol
InChI Key: NRZQMRAUJZHGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as PTU, is a chemical compound that has been widely studied for its potential use in scientific research. PTU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

PTU's mechanism of action is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. This inhibition leads to the modulation of various cellular processes, including the regulation of ion channels and the activation of immune cells.
Biochemical and Physiological Effects:
PTU has been shown to have a variety of biochemical and physiological effects, including the inhibition of thyroid hormone synthesis and the modulation of immune cell activation. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a potentially valuable tool for researchers studying these processes.

Advantages and Limitations for Lab Experiments

One advantage of using PTU in lab experiments is its ability to modulate cellular processes in a specific and targeted manner. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are many potential future directions for research involving PTU, including its use in the development of new treatments for autoimmune diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential use in other areas of scientific research.

Scientific Research Applications

PTU has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of effects on cellular processes, including the inhibition of protein tyrosine phosphatases and the modulation of ion channels. PTU has also been studied for its potential use in the treatment of autoimmune diseases and cancer.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)10-4-3-6-11(8-10)20-13(21)19-9-12-5-1-2-7-18-12/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZQMRAUJZHGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.